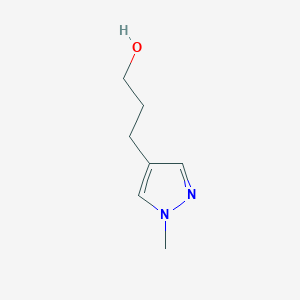
3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Overview
Description
“3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is a heterocyclic compound with the empirical formula C7H12N2O . It has a molecular weight of 140.18 . The compound is in liquid form .
Molecular Structure Analysis
The SMILES string of “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is CN1N=CC(CCCO)=C1 . The InChI is 1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is a liquid . It has a molecular weight of 140.18 . The compound’s CAS Number is 192661-38-4 .Scientific Research Applications
-
Crystallography and Structural Analysis
- Researchers have studied the crystal structure of a compound similar to “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol”, specifically (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone .
- The study involved determining the crystallographic data and atomic coordinates of the compound .
- The results showed the molecular structure of the compound, including its atomic coordinates and displacement parameters .
-
Medicinal Chemistry
- Pyrazoles, which include “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol”, have potential applications in the agrochemical and medicinal chemistry industries .
- They can be used as pesticides, anti-inflammatory medications, and antitumor drugs .
- The study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
- The synthesized isomeric pyrazole was obtained in yields ranging from 4–24% .
-
Anticancer Research
- A study investigated the in vitro cytotoxic efficiency of synthesized derivatives of a similar compound .
- The derivatives exhibited cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
- Most of the derivatives showed excellent cytotoxic activity compared to the standard reference drug .
-
Antitubercular Agents
-
Agrochemical Industry
-
Organometallic Chemistry
-
Pharmaceutical Industry
-
Coordination Chemistry
-
Antibacterial Agents
-
Antimalarial Agents
Safety And Hazards
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNHHFTLCVQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596383 | |
| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol | |
CAS RN |
192661-38-4 | |
| Record name | 1-Methyl-1H-pyrazole-4-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192661-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)
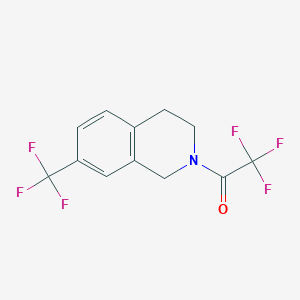
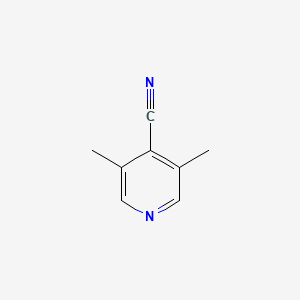

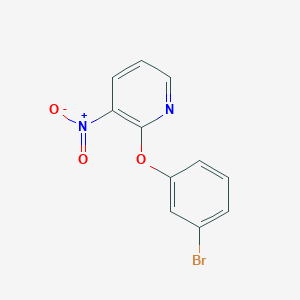
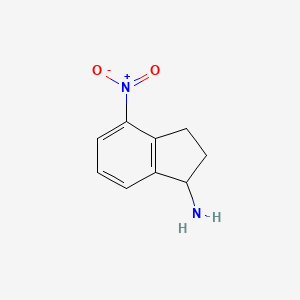


![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)
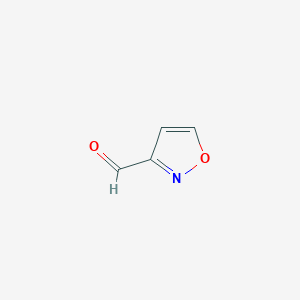
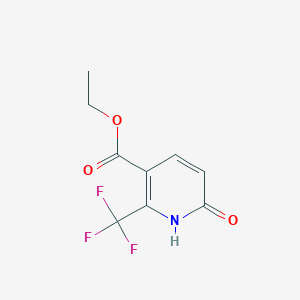
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)